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9-Hydroxyxanthene

Cat. No.: B1684195
CAS No.: 90-46-0
M. Wt: 198.22 g/mol
InChI Key: JFRMYMMIJXLMBB-UHFFFAOYSA-N
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Description

Overview of Xanthene Class Compounds

Xanthene, also known as 9H-xanthene or 10H-9-oxaanthracene, represents a significant class of organic compounds characterized by a distinctive tricyclic structure wikipedia.orgijpsr.comontosight.ai. This core scaffold consists of a central pyran ring fused to two benzene (B151609) rings, with an oxygen atom integrated into the central ring system ijpsr.comontosight.ainih.govontosight.airesearchgate.net. The molecular formula for xanthene is C₁₃H₁₀O wikipedia.orgontosight.ainih.govijrpc.com.

Xanthene is typically a yellow crystalline solid that exhibits solubility in common organic solvents like ethanol (B145695) and chloroform, though it is only slightly soluble in water wikipedia.orgontosight.ai. Its physical properties include a melting point ranging from 101-102 °C and a boiling point of 310-312 °C ontosight.aiijrpc.com.

Derivatives of xanthene are widely recognized for their diverse applications across various scientific fields. They are particularly noted for their strong fluorescent properties, making them invaluable as dyes, indicators, and fluorophores ontosight.aiontosight.aiijrpc.comscbt.com. These compounds find utility in areas such as fluorescence microscopy, biomedical imaging, and laser technology, facilitating high-sensitivity detection and visualization in complex systems ontosight.aiontosight.aiscbt.com. Beyond their optical properties, xanthene derivatives also serve as crucial intermediates in organic synthesis and have garnered interest in chemical research for their potential in developing novel compounds and materials ontosight.aiijrpc.comchemimpex.com.

The versatility of the xanthene nucleus is further highlighted by the broad spectrum of chemical and pharmacological properties observed in its derivatives. These include, but are not limited to, antioxidant, antimicrobial, and anti-inflammatory activities, which stem from their ability to interact with various biological targets ijpsr.comontosight.airesearchgate.netijrpc.comontosight.aiontosight.airesearchgate.netijarsct.co.inmdpi.com. The presence of different substituents, particularly at the 9-position, profoundly influences their physical, chemical, and biological characteristics researchgate.netijarsct.co.insciforum.net.

A summary of key properties for Xanthene is presented in Table 1.

Table 1: Key Chemical and Physical Properties of Xanthene

PropertyValueSource Index
Molecular FormulaC₁₃H₁₀O wikipedia.orgontosight.ainih.govijrpc.com
Molar Mass182.22 g/mol nih.gov
AppearanceYellow solid wikipedia.orgontosight.aiijrpc.com
Melting Point101-102 °C ontosight.aiijrpc.com
Boiling Point310-312 °C ontosight.aiijrpc.com
Solubility in WaterSlightly soluble ontosight.ai
Solubility in Organic SolventsSoluble (e.g., ethanol, chloroform) wikipedia.orgontosight.ai

Historical Context and Natural Occurrence of 9-Hydroxyxanthene

The broader class of xanthene compounds has a notable historical presence in chemistry, particularly in the development of synthetic dyes. For instance, the German chemist Adolph von Baeyer discovered fluorescein, a prominent xanthene dye, in 1871 britannica.com. While many xanthene derivatives are synthetically produced, some also occur naturally researchgate.netijarsct.co.inmdpi.com.

This compound, specifically, has been identified as a natural product. It has been reported to occur in plants such as Xanthium spinosum and Xanthium strumarium nih.govchemicalbook.com. Additionally, it can be extracted from traditional medicinal herbs like Rhizoma Gastrodiae and Angelicae Dahuricae biosynth.comchemicalbook.com. Although relatively rare in nature compared to their synthetic counterparts, natural xanthenes, such as mangostin isolated from Garcinia mangostana, highlight the presence of this scaffold in biological systems researchgate.net.

From a synthetic perspective, this compound can be prepared through the reduction of xanthone (B1684191) researchgate.netresearchgate.netwikipedia.org. A common laboratory method involves the use of sodium amalgam in an alcoholic solution of xanthone, with the reaction typically carried out at elevated temperatures chemicalbook.com. The resulting this compound is then precipitated by pouring the solution into cold distilled water, followed by filtration and drying to obtain the final product chemicalbook.com. This synthetic route underscores the chemical relationship between xanthone and this compound, where the latter represents a reduced form of the former.

Table 3: Natural Sources and Synthesis of this compound

CategoryDetailSource Index
Natural OccurrenceXanthium spinosum, Xanthium strumarium nih.govchemicalbook.com
Rhizoma Gastrodiae, Angelicae Dahuricae biosynth.comchemicalbook.com
Synthetic RouteReduction of xanthone researchgate.netresearchgate.netwikipedia.org
Using sodium amalgam in alcoholic xanthone solution chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2 B1684195 9-Hydroxyxanthene CAS No. 90-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-xanthen-9-ol
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InChI

InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
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InChI Key

JFRMYMMIJXLMBB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID8059009
Record name Xanthydrol
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Molecular Weight

198.22 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Xanthydrol
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CAS No.

90-46-0
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Synthetic Strategies and Chemical Transformations of 9 Hydroxyxanthene

Established Synthetic Pathways to 9-Hydroxyxanthene

The most common and straightforward procedures for synthesizing this compound involve the modification of related xanthene structures. nih.gov

A primary method for obtaining this compound is through the reduction of xanthone (B1684191). wikipedia.orgprepchem.com A common approach involves the use of sodium amalgam in an alcoholic solution. chemicalbook.comprepchem.com The reaction is typically conducted at elevated temperatures, specifically between 60-70°C, with vigorous stirring. chemicalbook.com Following the reaction, this compound is precipitated by pouring the solution into cold distilled water, then filtered and dried to yield the final product. chemicalbook.com High yields, ranging from 91-95%, have been reported for this method when using sodium amalgam in a dry toluene/ethanol (B145695) suspension. lookchem.comchemicalbook.com

Table 1: Reduction of Xanthone to this compound

PrecursorReagent & SolventTemperatureYield (%)Notes
XanthoneSodium amalgam in alcoholic solution60-70°C91-95Product precipitated by pouring into cold distilled water lookchem.comchemicalbook.com
XanthoneZinc dust under alkaline conditionsNot specifiedNot specifiedIntermediate step for further reactions lookchem.com

Studies have indicated that the benzylic C-H bonds in xanthene are more reactive under oxidative conditions compared to aromatic C-H bonds. Computational studies, specifically Density Functional Theory (DFT), have revealed lower activation barriers for benzylic hydroxylation, attributed to radical stabilization at the 9-position. Isotopic labeling experiments, such as those using xanthene-d₂, can provide insights into the hydrogen abstraction pathways involved in these reactions.

A highly reactive cytochrome P450 model compound, [OFeIV-4-TMPyP]+ (1), has been shown to oxidize xanthene, yielding 9-xanthydrol (this compound) as the major product with approximately 90% yield. lookchem.com This hydroxylation reaction proceeds with a high second-order rate constant (k₃ = (3.6 ± 0.3) × 10⁶ M⁻¹ s⁻¹). lookchem.com A kinetic isotope effect (kH/kD = 2.1) was observed when comparing xanthene and xanthene-d₂, supporting a homolytic hydrogen abstraction transition state. lookchem.com

Another investigation involving the oxidation of xanthene with an imine iron complex/H₂O₂ system produced this compound (4%), xanthone (29%), and 2-hydroxyxanthene (5%). uniroma1.it Blank experiments conducted without the imine ligand resulted in this compound (1%) and xanthone (65%). uniroma1.it A kinetic isotope effect (KIE) value of 3.3 ± 0.7 was obtained, confirming that the benzylic hydrogen atom transfer (HAT) process from xanthene is promoted by a metal-based oxidant. uniroma1.it

Table 2: Hydroxylation of Xanthene to this compound

SubstrateOxidizing Agent & CatalystTemperatureProduct & Yield (%)Notes
XantheneH₂O₂ in catalytic systems60-80°CThis compound (4%) + aromatic hydroxylation products (5%) Catalyst choice affects regioselectivity
Xanthene[OFeIV-4-TMPyP]+ (P450 model)Not specified9-Xanthydrol (~90%) lookchem.comk₃ = (3.6 ± 0.3) × 10⁶ M⁻¹ s⁻¹, kH/kD = 2.1 lookchem.com
XantheneImine iron complex/H₂O₂Not specifiedThis compound (4%) + Xanthone (29%) + 2-Hydroxyxanthene (5%) uniroma1.itKIE = 3.3 ± 0.7, metal-based oxidant uniroma1.it

Aryne-mediated reactions represent a distinct synthetic route to this compound. Okuma's research demonstrated that a 2:1 coupling reaction between two molar equivalents of benzyne (B1209423) and one molar equivalent of N,N-dimethylformamide (DMF) successfully yielded this compound. mdpi.comnih.govresearchgate.net This transformation typically occurs in acetonitrile (B52724) (CH₃CN) at room temperature, in the presence of cesium fluoride (B91410) (CsF) and potassium carbonate (K₂CO₃). mdpi.com Specifically, the reaction of o-trimethylsilylphenyl triflate (precursor 16) with DMF under these conditions afforded this compound in a 52% yield. mdpi.com Furthermore, this compound can also be generated through the reaction of salicylaldehyde (B1680747) with benzyne. mdpi.comnih.govresearchgate.net This methodology is characterized by the insertion of highly reactive arynes into the C=O bond of aldehydes or formamides. mdpi.comresearchgate.net When the reaction of salicylaldehydes with benzyne (generated from o-trimethylsilyphenyl triflate and CsF) is conducted under basic conditions, good yields of 9-hydroxyxanthenes are observed. researchgate.net

Table 3: Aryne-Mediated Synthesis of this compound

ReactantsAryne Precursor & ConditionsSolventTemperatureYield (%)Notes
Benzyne (2 mol), DMF (1 mol)CsF, K₂CO₃CH₃CNRoom Temp.52Precursor 16 (o-trimethylsilylphenyl triflate) used for benzyne generation mdpi.com
Salicylaldehyde, BenzyneBasic conditionsNot specifiedNot specifiedGood yieldsInsertion of arynes into C=O bond researchgate.net

This compound plays a crucial role in multi-step synthetic strategies, particularly in the preparation of functionalized derivatives and as a handle in solid-phase synthesis. It is utilized in the protection of thiols, reacting with them in the presence of trifluoroacetic acid (TFA) to form S-xanthenyl (Xan) thioethers. This reaction effectively protects the thiol group, allowing for selective modification of other functional groups within the molecule. lookchem.comchemicalbook.com

Acid-labile 9-xanthenyl handles have been specifically developed for solid-phase peptide synthesis (SPPS). researchgate.net For instance, [[9-[(9-Fluorenylmethyloxycarbonyl)amino]xanthen-2(or 3)-yl]oxy]alkanoic acid (XAL) handles have been efficiently prepared through four-step routes starting from 2- or 3-hydroxyxanthone. researchgate.net These XAL supports serve as critical starting points for SPPS using Fmoc chemistry. Upon completion of peptide chain assembly, C-terminal peptide amides can be released in excellent yields and purities by employing low concentrations (1-5% v/v) of trifluoroacetic acid (TFA) in dichloromethane, often without the need for additional carbocation scavengers. researchgate.net Derivatives such as (this compound-3-oxy)acetic acid and (this compound-3-oxy)valeric acid (6a and 6b) have been synthesized via six-step routes, with 6b demonstrating applicability as a handle for solid-phase peptide synthesis. researchgate.net The acid-labile 5-[(9-aminoxanthen-2-yl)oxy]valeric acid was also prepared in a six-step route and investigated for its usefulness in the solid-phase synthesis of peptides like cholecystokinin-8 sulfate. researchgate.net The modification of the carbonyl group at position 9 of xanthones is considered a straightforward method for synthesizing a variety of xanthene derivatives. nih.govresearchgate.netresearchgate.netup.ptresearchgate.net

Aryne-Mediated Synthesis

Advanced Synthetic Methodologies

Electrochemical methods have emerged as greener and highly efficient alternatives for the synthesis of xanthenes, often bypassing the need for metal catalysts. nih.govresearchgate.netup.ptresearchgate.net The electrochemical oxidative synthesis of 9-alkyl-9H-xanthenes has been successfully demonstrated. researchgate.net This transformation is carried out in an undivided electrochemical cell, utilizing a carbon felt anode and a platinum cathode. researchgate.net This approach has yielded coupling products with efficiencies up to 79%. researchgate.net The underlying mechanism for this process involves the abstraction of a hydrogen atom from the allylic position, leading to functionalization while preserving the C=C bond. researchgate.net

Electrochemical methodologies have also been applied to the dehydrogenative coupling of xanthenes with azoles and imides. These metal-free coupling reactions yield the corresponding xanthen-9-amines with reported yields ranging from 50% to 92%. researchgate.net Additionally, an intermolecular electrochemical C(sp³)-H/N-H cross-coupling method, employing ferrocene (B1249389) (Fc) as a redox catalyst, has been used by Lin et al. to conjugate xanthene with n-alkoxyamides. This method successfully produced N-alkoxy-N-(9H-xanthen-9-yl)-benzamides in yields of 70-77%. researchgate.net

Table 4: Electrochemical Synthesis of Xanthenes

Reaction TypeConditionsYield (%)Notes
Oxidative synthesis of 9-alkyl-9H-xanthenesUndivided electrochemical cell, carbon felt anode, platinum cathodeUp to 79Based on allylic C-H abstraction; C=C bond remains unreacted researchgate.net
Dehydrogenative coupling of xanthenes with azoles/imidesElectrochemical, metal-free50-92Yields xanthen-9-amines researchgate.net
C(sp³)-H/N-H cross-coupling of xanthene with n-alkoxyamidesElectrochemical, ferrocene (Fc) redox catalyst70-77Yields N-alkoxy-N-(9H-xanthen-9-yl)-benzamides researchgate.net

Metal-Free Catalysis in Xanthene Synthesis

While the most common synthetic routes for this compound typically involve the reduction of xanthone, often employing metal reagents such as sodium amalgam or zinc dust, the broader field of xanthene synthesis has seen the emergence of metal-free catalytic approaches. chemicalbook.comlookchem.com Recent developments in synthetic methodologies for obtaining xanthene derivatives, including (aza)xanthenes, have explored electrochemical and metal-free procedures, which are considered greener and more efficient. researchgate.netresearchgate.netnih.gov For instance, certain metal-free radical cascade reactions have been reported in the synthesis of indole-xanthydrol hybrids, indicating a move towards less metal-dependent processes for related structures. dntb.gov.ua Additionally, the formation of this compound has been observed through reactions of salicylaldehyde with arynes under transition metal-free conditions, where highly reactive arynes activate specific bonds. nih.govnii.ac.jp However, it is important to note that the primary and widely reported methods for the direct synthesis of this compound itself from xanthone still frequently involve metal-based reduction.

Application of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives is a growing area of interest, aiming to reduce environmental impact and enhance synthetic efficiency. researchgate.netresearchgate.net Green chemistry emphasizes principles such as waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, and employing catalysis. nih.govnih.govsciforum.netgoogle.com

For the synthesis of this compound, strategies aligning with green chemistry principles include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to minimize waste. google.com While traditional methods for this compound synthesis often use stoichiometric metal reductants, research into heterogeneous catalysts and organocatalysts for xanthene derivatives generally aims for improved atom economy and reduced waste. researchgate.net

Safer Solvents: Efforts are made to develop methods that utilize environmentally benign solvents or solvent-free conditions. researchgate.net

Reduced Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection) helps reduce reagent consumption and waste generation. nih.govgoogle.com

The appraisal of green chemistry metrics for xanthene reactions highlights the advantages of new methodologies in terms of efficiency, safety, and ecological impact. researchgate.netnih.govresearchgate.net

Reactivity and Derivatization Chemistry of this compound

This compound is a versatile compound that undergoes various chemical reactions, making it a valuable intermediate in diverse applications.

Electrophilic Substitution Reactions (e.g., Friedel-Crafts Acylation)

This compound can participate in electrophilic substitution reactions, a common class of reactions for aromatic compounds. A notable example is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring. researchgate.netugr.es This reaction typically involves the use of an acyl halide or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netugr.esrsc.org Studies have shown that this compound can undergo Friedel-Crafts acylation to yield synthetically useful carboxylic acid derivatives. The reaction pathway can be reminiscent of Friedel-Crafts polycondensation, where intramolecular electrophilic attack on a carbonyl carbon can occur. chemicalbook.com

Condensation Reactions with Biological Substrates (e.g., Urea)

This compound is well-known for its reactivity in condensation reactions, particularly with biological substrates like urea (B33335). It reacts with urea to form condensation products. Historically, this reaction has been used to form the insoluble product dixanthylurea for urea detection. dntb.gov.ua More refined analytical methods utilize this reactivity to form N-9H-xanthen-9-ylurea, a fluorescent derivative that remains in solution, allowing for its quantification using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). This reactivity makes this compound a critical reagent in urea detection assays. dntb.gov.ua

Derivatization for Analytical Applications (e.g., for Acrylamide (B121943), Ethyl Carbamate)

The ability of this compound to form detectable derivatives makes it highly valuable in analytical chemistry for the determination of various compounds, particularly in food matrices and biological samples. dntb.gov.ua

Table 1: Analytical Applications of this compound Derivatization

AnalyteAnalytical TechniqueDerivative Formed (if specified)Reference
UreaHPLC-FLDN-9H-xanthen-9-ylurea
AcrylamideGC-MSXanthylamide derivative dntb.gov.uanih.gov
Ethyl Carbamate (B1207046)HPLC-FLD, GC-MSN-xanthyl ethyl carbamate dntb.gov.uanih.gov
MethylcarbamateGC-MSXanthyl methylcarbamate
AcetamideGC-MS nih.gov
PropanamideGC-MS nih.gov
ButyramideGC-MS nih.gov
Urea Nitrate (B79036)GC-MS, LC-UV/Fluorescence nih.gov

For instance, this compound serves as a derivatization reagent for acrylamide and ethyl carbamate in food safety testing. dntb.gov.ua It enables the sensitive determination of ethyl carbamate in workplace air by forming N-xanthyl ethyl carbamate, which is then analyzed by HPLC with fluorescence detection. Similarly, it has been successfully applied for the simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages using gas chromatography–mass spectrometry (GC-MS) after derivatization.

Reactions with Proteins and Specific Amino Acids

This compound (xanthydrol) has been shown to react with a variety of proteins, leading to the inactivation of certain enzymes. Research indicates that in an acetic acid solution, this compound reacts with specific amino acids.

Table 2: Reactivity of this compound with Amino Acids in Acetic Acid Solution

Amino Acids that ReactAmino Acids that Do Not React (α-amino group)
ArginineAlanine
AsparagineSerine
CysteineIsoleucine
GlutamineTyrosine
Histidine
Lysine
Tryptophan

The α-amino group of α-amino acids generally does not react with this compound under these conditions. This selective reactivity highlights its potential for targeted chemical modifications within complex biological systems.

Spectroscopic and Advanced Analytical Characterization of 9 Hydroxyxanthene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 9-hydroxyxanthene, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure. usbio.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the xanthene backbone typically appear as a complex multiplet in the range of δ 6.8–7.5 ppm. The specific chemical shifts and coupling patterns can provide information about the substitution pattern on the aromatic rings.

A key feature in the ¹H NMR spectrum of this compound is the signal for the proton at the 9-position (H-9). This proton, being attached to a carbon bearing a hydroxyl group and situated between two aromatic rings, exhibits a characteristic chemical shift. Another important signal is that of the hydroxyl proton (-OH), which can vary in its chemical shift depending on factors like solvent, concentration, and temperature due to hydrogen bonding. In some cases, this peak may be broad.

Table 1: ¹H NMR Chemical Shift Ranges for this compound

Proton Type Chemical Shift (δ) Range (ppm)
Aromatic Protons 6.8 – 7.5
H-9 (Specific data not available in search results)
-OH Proton (Variable, dependent on conditions)

Data based on typical ranges for similar aromatic compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the xanthene core produce a series of peaks in the downfield region, typically between δ 110 and 160 ppm. The carbon atom at the 9-position (C-9), which is bonded to the hydroxyl group, is particularly noteworthy. Its chemical shift is influenced by the electronegative oxygen atom and its position within the tricyclic system. The specific chemical shifts of the quaternary carbons and the protonated aromatic carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Chemical Shift (δ) Range (ppm)
Aromatic Carbons 110 – 160
C-9 (CH-OH) (Specific data not available in search results)

Data based on typical ranges for aromatic and alcohol carbons. libretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₁₃H₁₀O₂), the molecular ion peak is expected at an m/z of approximately 198.1. The fragmentation pattern provides a unique fingerprint for the molecule. Common fragmentation pathways for compounds with similar structures often involve the loss of stable neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a hydroxyl radical (•OH), water (H₂O), or carbon monoxide (CO), leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule.

Table 3: Expected Key Ions in the EI-MS of this compound

Ion m/z (expected) Description
[C₁₃H₁₀O₂]⁺ 198.1 Molecular Ion
[C₁₃H₉O]⁺ 181.1 Loss of •OH
[C₁₃H₈O]⁺• 180.1 Loss of H₂O
[C₁₂H₁₀O]⁺• 170.1 Loss of CO

Fragmentation data is predictive based on common fragmentation patterns. libretexts.orgacdlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for analyzing the functional groups in this compound. The IR spectrum of this compound is characterized by several key absorption bands.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. The presence of aromatic rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the alcohol and the ether linkage in the xanthene ring system will also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Vibration Type
-OH (Alcohol) ~3400 (broad) O-H Stretch
Aromatic C-H >3000 C-H Stretch
Aromatic C=C 1600 - 1450 C=C Stretch
C-O (Alcohol/Ether) (Specific data not available in search results) C-O Stretch

Data based on typical ranges for the specified functional groups. vscht.cz

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful and versatile technique for obtaining the infrared spectrum of solid and liquid samples with minimal to no sample preparation. bruker.comspecac.com This method is predicated on the phenomenon of total internal reflection, where an infrared beam is guided through a crystal of high refractive index. wikipedia.org At each reflection point on the crystal surface, an evanescent wave penetrates a short distance into the sample in contact with the crystal. wikipedia.orgvscht.cz This interaction allows for the acquisition of an infrared spectrum rich in chemical information.

In the analysis of this compound, ATR-IR spectroscopy provides valuable data on the functional groups present in the molecule. The resulting spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

Key ATR-IR Spectral Data for this compound:

Vibrational ModeWavenumber (cm⁻¹)Functional Group
O-H Stretch3300-3500Hydroxyl (-OH)
C-H Stretch (Aromatic)3000-3100Aryl C-H
C-H Stretch (Aliphatic)2850-3000Aliphatic C-H
C=C Stretch (Aromatic)1580-1620Aromatic Ring
C-O Stretch1200-1300Ether (C-O-C) and Alcohol (C-O)
O-H Bend1300-1400Hydroxyl (-OH)
Note: The exact positions of these bands can vary slightly due to the specific chemical environment and intermolecular interactions.

The broad band observed in the 3300-3500 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretching vibration, a key functional group in this compound. The presence of peaks in the 3000-3100 cm⁻¹ and 1580-1620 cm⁻¹ ranges confirms the aromatic nature of the xanthene backbone.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing a "chemical fingerprint" of a molecule based on inelastic light scattering. anton-paar.com When monochromatic light interacts with a molecule, it can excite vibrational modes, resulting in scattered light with a shifted frequency. anton-paar.com This frequency shift corresponds to the vibrational energy levels of the molecule and is unique to its structure. mdpi.com

For this compound, Raman spectroscopy can offer detailed insights into the skeletal vibrations of the xanthene ring system and the vibrations of its substituent groups. This technique is particularly sensitive to non-polar bonds, which may show weak absorption in IR spectra. The resulting Raman spectrum provides a unique fingerprint that can be used for identification and to study structural changes. americanpharmaceuticalreview.comnih.gov

Characteristic Raman Shifts for this compound and Related Structures:

Raman Shift (cm⁻¹)Assignment
~1610Aromatic Ring Stretching
~1560Ring Vibration (associated with beta-lactam and pyrrolidine (B122466) rings in some derivatives) mdpi.com
~1390C-H Bending / Ring Deformation
~1000Ring Breathing Mode
600-800Out-of-plane Ring Bending
Note: These are representative shifts and can be influenced by the molecular environment and derivatization.

The combination of ATR-IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, enabling unambiguous identification and detailed structural characterization.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating components of a mixture and for determining the purity and concentration of a specific compound. wikipedia.org For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal analytical tools.

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential partitioning of the analytes between the two phases. wikipedia.org

This compound is frequently analyzed by HPLC, often in the context of its use as a derivatizing agent. For instance, it reacts with urea (B33335) to form derivatives that can be detected with high sensitivity. researchgate.net A common HPLC method for analyzing this compound and its derivatives involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.netresearchgate.net

Typical HPLC Parameters for this compound Analysis:

ParameterCondition
Column ODS (C18)
Mobile Phase Acetonitrile/Water gradient
Detection UV or Fluorescence researchgate.net
Retention Time Dependent on exact conditions, but typically within 20 minutes researchgate.net

This method allows for the precise quantification of this compound and can be used to assess the purity of a sample by detecting the presence of any related impurities or degradation products.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the identification and quantification of volatile and semi-volatile compounds. thermofisher.comamazonaws.com In GC, the sample is vaporized and separated in a capillary column, after which the individual components enter the mass spectrometer, where they are ionized and fragmented. technologynetworks.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

This compound and its more volatile derivatives can be analyzed using GC-MS. This technique is particularly valuable for trace analysis, such as detecting contaminants in food or environmental samples. scioninstruments.com For instance, this compound is used in the derivatization of certain food contaminants to facilitate their detection by GC-MS. The method provides both the retention time from the GC component and the mass spectrum from the MS component, offering a high degree of confidence in the identification of the analyte. technologynetworks.com

Illustrative GC-MS Parameters:

ParameterCondition
Column DB-5 or similar non-polar capillary column rjptonline.org
Carrier Gas Helium or Hydrogen thermofisher.comrjptonline.org
Injector Temperature ~250 °C rjptonline.org
Ionization Mode Electron Ionization (EI)
Detection Mass Spectrometer (Scan or SIM mode) thermofisher.com

The ability of GC-MS to provide both chromatographic separation and mass spectral data makes it a powerful tool for the unambiguous identification of this compound, even in complex matrices. amazonaws.com

Applications of 9 Hydroxyxanthene in Scientific Research and Technology

Analytical Chemistry Applications

In the field of analytical chemistry, 9-Hydroxyxanthene serves as a critical reagent for the detection and quantification of various substances. Its ability to react with specific functional groups to form detectable derivatives is a key feature of its utility.

Derivatization Reagent for Urea (B33335) Quantification in Biological Matrices

This compound is widely employed as a derivatization reagent for the determination of urea in biological samples such as urine and other bodily fluids. lookchem.com The classical method involves the reaction of this compound with urea to form a sparingly soluble precipitate of dixanthylurea. deakin.edu.au However, modern high-performance liquid chromatography (HPLC) techniques utilize an automated derivatization process where this compound reacts with urea to produce N-9H-xanthen-9-ylurea. deakin.edu.aunih.govresearchgate.net This derivative remains in solution and can be quantified with high sensitivity using fluorescence detection. deakin.edu.aunih.govresearchgate.net This HPLC-based method has been successfully applied to the analysis of urea in human and animal urine, as well as in wine. deakin.edu.aunih.gov The method offers a low limit of detection, making it suitable for quantifying trace amounts of urea. deakin.edu.aunih.gov

A study detailing this HPLC method with fluorescence detection after automated derivatization with xanthydrol reported a detection limit for urea of 5 x 10⁻⁸ M. deakin.edu.aunih.gov The derivatization produces N-9H-xanthen-9-ylurea, which is quantifiable via fluorescence detection (excitation at 213 nm; emission at 308 nm) after chromatographic separation. deakin.edu.aunih.govresearchgate.net This approach has also been adapted for the detection of urea nitrate (B79036) in explosives, demonstrating the versatility of the derivatization reaction. researchgate.net

Table 1: Comparison of Urea Quantification Methods Using this compound

MethodDerivative FormedDetection TechniqueApplicationsLimit of Detection
Classical Method Dixanthylurea (precipitate)Gravimetric/OtherUrea determinationNot specified
HPLC-Fluorescence N-9H-xanthen-9-ylurea (in solution)HPLC with Fluorescence DetectionUrea in urine, wine, biological fluids5 x 10⁻⁸ M deakin.edu.aunih.gov
UFLC-PDA p-dimethylaminobenzaldehyde adductUltra-Fast Liquid Chromatography with Photodiode Array DetectionUrea in blood plasma, milk, urineNot specified

This table provides a summary of different analytical methods for urea quantification involving this compound.

Detection and Quantification of Food Contaminants

The application of this compound extends to food safety, where it is used to detect and quantify harmful contaminants like acrylamide (B121943) and ethyl carbamate (B1207046). These substances can form in foods during processing and have potential health risks. rsc.org

Acrylamide: Acrylamide is a potential carcinogen that can form in carbohydrate-rich foods during high-temperature cooking. researchgate.netsigmaaldrich.commerieuxnutrisciences.com this compound serves as a derivatizing agent that reacts with acrylamide to form a stable derivative, xanthyl acrylamide (XAA). researchgate.netresearchgate.net This derivatization allows for the quantification of acrylamide using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net The reaction is efficient and can be completed under mild conditions. researchgate.net

Ethyl Carbamate: Ethyl carbamate, another potential carcinogen, is found in fermented foods and alcoholic beverages. rsc.orgnih.govd-nb.info this compound is used for the pre-column derivatization of ethyl carbamate in food samples. rsc.orgnih.govsemanticscholar.org The resulting derivative can be analyzed by reversed-phase HPLC with fluorescence detection, allowing for rapid and sensitive quantification. rsc.orgnih.gov This method has been optimized to significantly reduce analysis time compared to older techniques. rsc.orgnih.gov

Table 2: Application of this compound in Food Contaminant Analysis

ContaminantDerivativeAnalytical TechniqueFood Matrices
Acrylamide Xanthyl acrylamide (XAA)GC-MSFried foods, drinking water researchgate.net
Ethyl Carbamate 9-xanthydrol derivativeHPLC with Fluorescence DetectionWine, spirits, fermented foods rsc.orgnih.govsemanticscholar.org

This table summarizes the use of this compound in detecting key food contaminants.

Use as a Reference Standard in Pharmaceutical Analysis

In the pharmaceutical industry, this compound and its derivatives are utilized as reference standards to ensure the quality and accuracy of analytical methods. chemimpex.comsigmaaldrich.com For instance, 9-Hydroxy Propantheline (B1209224) Bromide, a derivative of this compound, is used as a reference standard in the analysis of propantheline bromide formulations. clearsynth.com Propantheline bromide is an anticholinergic drug, and its related compounds, including 9-Hydroxy Propantheline Bromide, are monitored during quality control and stability studies. lookchem.com The use of such certified reference materials is crucial for compliance with pharmacopeial guidelines and for the validation of analytical methods. sigmaaldrich.com

Fluorescent Probe and Dye Development

The inherent fluorescence of the xanthene core structure makes this compound a valuable precursor in the development of fluorescent probes and dyes for various scientific and technological applications. chemimpex.com

Biological Imaging and Fluorescence Microscopy

Fluorescence microscopy is a powerful technique for visualizing specific components and processes within cells and tissues. microscopeworld.comcarleton.edu this compound serves as a foundational structure for creating fluorescent probes used in biological imaging. chemimpex.com These probes can be designed to selectively target and illuminate specific cellular structures or molecules, enabling researchers to study their distribution and dynamics with high precision. chemimpex.commicroscopeworld.com The development of novel fluorescent probes based on the xanthene scaffold allows for advanced imaging techniques, including the visualization of reactive oxygen species within living cells. nih.govrsc.org The ability to modify the xanthene structure facilitates the creation of probes with tailored properties for specific biological investigations. chemimpex.comresearchgate.net

Development of Novel Fluorescent Dyes for Chemical and Material Science

The principles of fluorescence that make xanthene-based compounds useful in biology are also being applied to the fields of chemistry and material science. researchgate.neteurekalert.org Researchers are developing novel fluorescent dyes based on xanthene and related structures for a variety of applications. eurekalert.orgacs.org These dyes can exhibit properties like solvatochromism, where their fluorescence changes in response to the polarity of their environment. This characteristic can be harnessed to create molecular thermometers capable of high-precision temperature measurements at a microscopic level. eurekalert.org The versatility of the xanthene scaffold allows for the synthesis of a wide range of dyes with tunable optical properties, paving the way for new materials and sensors. researchgate.netacs.org

Polymer Science and Advanced Materials

In the realm of materials science, this compound plays a significant role in the development of high-performance polymers. chemimpex.com

This compound is utilized as an intermediate in the synthesis of advanced thermoplastics, most notably poly(aryl ether ketones) (PAEKs). These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in aerospace, automotive, and medical industries. The synthesis of PAEKs can sometimes be complicated by the formation of a xanthydrol motif, which can act as an undesired terminator of the polymer chain. This occurs during the Friedel-Crafts polycondensation process through the benzoylation of nucleophilic positions.

During the synthesis of polymers like PAEKs, the formation of xanthydrol-related structures can lead to premature termination of the growing polymer chain. wikipedia.org This is generally considered an undesirable side reaction as it can negatively impact the final molecular weight and, consequently, the material properties of the polymer. beilstein-journals.org The termination process in radical polymerization can occur through several mechanisms, including the reaction between two growing chain radicals, a process known as combination, or through disproportionation where a hydrogen atom is transferred from one chain to another. open.edulibretexts.org Chain transfer reactions, where a radical is transferred to a monomer, solvent, or another polymer chain, can also halt the growth of a specific chain and initiate a new one. beilstein-journals.orglibretexts.org

Intermediate in High-Performance Thermoplastics Synthesis (e.g., Poly(aryl ether ketones))

Pharmaceutical and Medicinal Chemistry Intermediate

The structural framework of this compound makes it a valuable intermediate in the pharmaceutical industry for the synthesis of various bioactive molecules. chemimpex.comguidechem.com

This compound serves as a precursor for a range of biologically active compounds, including those with potential antitumor and neuroprotective properties. researchgate.net Its structure can be modified to create derivatives with enhanced biological activities. chemimpex.com The xanthene nucleus is a versatile scaffold for developing new therapeutic agents. researchgate.net

A significant application of this compound is its use as a key intermediate in the preparation of Propantheline Bromide. guidechem.comchemicalbook.comlookchem.comhimedialabs.com Propantheline Bromide is an anticholinergic drug used to treat conditions such as peptic ulcers and gastrointestinal spasms. lookchem.com this compound is also a precursor to 9-Hydroxy Propantheline Bromide, which is a metabolite and degradation product of Propantheline Bromide. This derivative is important as a reference standard in analytical methods to ensure the quality and stability of propantheline bromide formulations. The synthesis of 9-Hydroxy Propantheline Bromide can be achieved through the methanolysis of Propantheline Bromide.

Precursor in Bioactive Molecule Synthesis

Photochemical Transformations in Organic Synthesis

This compound and its derivatives are involved in various photochemical reactions, which are processes driven by light. chemimpex.com These transformations are a cornerstone of modern organic synthesis, allowing for the creation of complex molecules under mild conditions. uni-regensburg.de Photoredox catalysis, a subset of these reactions, utilizes visible light to generate reactive intermediates that can then form new chemical bonds. While specific photochemical transformations involving this compound are a subject of ongoing research, the broader field of photochemistry is continually finding new ways to synthesize valuable organic compounds. beilstein-journals.orgmdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 90-46-0 chemimpex.comguidechem.comlookchem.comhimedialabs.com
Molecular Formula C13H10O2 chemimpex.comguidechem.comlookchem.comhimedialabs.com
Molecular Weight 198.22 g/mol chemimpex.comthermofisher.com
Appearance White to off-white crystalline powder chemimpex.comguidechem.comlookchem.com
Melting Point 121-126 °C guidechem.comthermofisher.com
Solubility Soluble in alcohol and acetone; insoluble in water guidechem.comchemicalbook.com

Biological Activities and Molecular Mechanisms of 9 Hydroxyxanthene and Its Derivatives

Cytotoxic and Antitumor Activities

Role of Oxidative Stress in Cytotoxicity

Research indicates that 9-Hydroxyxanthene and its derivatives can exert cytotoxic effects, particularly against cancer cells, through mechanisms involving oxidative stress. Studies on breast cancer cell lines have demonstrated that specific derivatives of this compound can reduce cell viability by inducing oxidative stress and activating apoptosis pathways. The induction of reactive oxygen species (ROS) by this compound is believed to lead to cellular damage and apoptosis in cancer cells.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the ability of biological systems to detoxify them, is a recognized factor in cancer development. Cancer cells often exhibit elevated levels of reactive oxygen species and upregulated antioxidant activity. funakoshi.co.jp Excessive levels of ROS can directly damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to cellular dysfunction and programmed cell death (apoptosis). funakoshi.co.jpaging-us.com Lipid peroxidation (LPO), an oxidative degradation of lipids triggered by oxidative stress, is a well-established mechanism of cytotoxicity in living organisms and serves as an indicator of oxidative stress in cells and tissues. funakoshi.co.jp

Antimicrobial and Antibacterial Spectrum

This compound exhibits significant antimicrobial properties. The broader class of xanthene derivatives has demonstrated moderate to good inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com Structurally related xanthones, which share a similar tricyclic scaffold, also display broad-spectrum antibacterial activities. nih.gov

Studies have highlighted the effectiveness of this compound against various bacterial strains. Notably, it has shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum Inhibitory Concentration (MIC) values have been reported for this compound against these common bacterial pathogens:

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Beyond this compound itself, other xanthene derivatives have been evaluated for their antibacterial potential against a wider array of strains, including oxacillin- and methicillin-resistant Staphylococcus aureus, extended-spectrum β-lactamase (ESBL) producing Escherichia coli, Enterococcus faecalis, and Salmonella enterica serovar Typhimurium. mdpi.com Some xanthene derivatives have also demonstrated strong broad-spectrum antibacterial activity and in vivo efficacy in murine corneal infection models induced by Staphylococcus aureus or Pseudomonas aeruginosa. nih.gov Furthermore, certain xanthene derivatives have shown antitubercular activity against Mycobacterium tuberculosis. oatext.com

The biological properties of this compound, including its antimicrobial activity, are significantly influenced by the presence and nature of substituents at the 9-position of the xanthene ring. fishersci.ca Research indicates that the antimicrobial activity of this compound increases with the number of halogen substituents in its structure.

For other xanthene derivatives, the type of functional groups attached to the benzene (B151609) rings can impact their antibacterial potency. For instance, the presence of hydroxyl groups has been shown to enhance activity against Pseudomonas strains. aip.org Additionally, specific modifications, such as the substitution of a methoxy (B1213986) group with an ethoxy group, have been observed to improve antibacterial activity in certain 1,8-dioxo-hydroxanthene derivatives. aip.org In related xanthine (B1682287) derivatives, incorporating specific substituents at positions 1, 3, and 8 can lead to compounds with greater potency. dergipark.org.tr The inherent structural features, such as the exposure of a positively charged xanthene skeleton due to intermolecular hydrogen bonding in some derivatives, can also contribute to their natural bacterial targeting capabilities. researchgate.net

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Anti-inflammatory Properties and Immunomodulation

This compound is believed to possess anti-inflammatory properties and to enhance immune responses. biosynth.comchemicalbook.com Historically, this compound, extracted from natural sources like Rhizoma Gastrodiae and Angelicae Dahuricae, has been utilized in traditional Chinese medicine for various ailments, including metabolic disorders. Its therapeutic effects are thought to involve the activation of the immune system and the promotion of antibody production. biosynth.comchemicalbook.com Xanthene derivatives, in general, are recognized for their utility as immunomodulators. google.com Similarly, xanthenone derivatives, which share structural similarities, have also shown promising immunomodulatory activities. oatext.com

A key aspect of this compound's anti-inflammatory action is its purported ability to inhibit the production of certain inflammatory mediators. biosynth.comchemicalbook.comchemicalbook.com Specifically, it has been reported to inhibit the synthesis of prostaglandins (B1171923) and leukotrienes. biosynth.comchemicalbook.comchemicalbook.com Prostaglandins (PGs) and leukotrienes (LTs) are lipid mediators that play crucial roles in initiating and propagating inflammatory responses within the body. nih.govscielo.br

Beyond this compound, a xanthone (B1684191) derivative, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has demonstrated anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory mediators, including interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2), in human macrophages. mdpi.com This suggests a broader capacity within the xanthene scaffold to modulate the production of these key inflammatory signaling molecules.

This compound is thought to activate the immune system through mechanisms that involve transferring reactions and promoting the production of antibodies. biosynth.comchemicalbook.com The immune system's fundamental role is to protect the body by distinguishing between "self" and "non-self" entities, such as invading microorganisms or foreign chemical agents. Substances that trigger an immune response are known as antigens. msdvetmanual.com

The specific or adaptive immunity component of the immune system involves lymphocytes, including B cells and T cells, as well as antigen-presenting cells and cytokines. Antibodies, which are proteins produced by B cells, are central to this response, as they specifically interact with antigens to neutralize or mark them for elimination by other immune cells. msdvetmanual.com The reported ability of this compound to enhance immune responses and antibody production aligns with the broader classification of xanthene derivatives as immunomodulators. oatext.comgoogle.com

Inhibition of Inflammatory Mediators (e.g., Prostaglandins, Leukotrienes)

Cardiovascular System Interactions

Research indicates that this compound exhibits interactions with the cardiovascular system, particularly through its influence on blood pressure regulation. wikipedia.org

Angiotensin II Inhibition and Blood Pressure Regulation

This compound has demonstrated the capacity to inhibit angiotensin II. wikipedia.orguni.lu This inhibition is a significant mechanism, as angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure. tcichemicals.com By inhibiting angiotensin II, this compound may contribute to the reduction of high blood pressure and the management of congestive heart failure. wikipedia.orguni.lu Angiotensin II receptor blockers (ARBs), a class of medications, selectively inhibit the binding of angiotensin II to its type 1 receptor, leading to vasodilation and decreased blood pressure. Similarly, angiotensin-(1-9) has been shown to reduce hypertension and ameliorate cardiovascular damage by inhibiting the angiotensin-converting enzyme/Ang II axis.

Antioxidant Research and Mechanisms

This compound is a subject of investigation for its antioxidant properties. nih.gov The antioxidant activity of xanthene derivatives, including this compound, is often attributed to the presence of hydroxyl groups within their scaffold. These hydroxyl groups are crucial for their potent antioxidant capabilities.

Antioxidants function through various mechanisms to combat oxidative stress. They can act as radical scavengers, directly neutralizing free radicals that cause cellular damage. Additionally, antioxidants can form complexes with transition metals, thereby preventing the catalytic effect of these metals in oxidation processes. Some antioxidants also work by decomposing peroxides, converting them into stable, non-radical substances. For instance, 1,2-dihydroxy-9H-xanthen-9-one, a related xanthone, has been observed to exhibit metal-chelating effects and DPPH radical-scavenging activity, alongside mitochondrial antioxidant activity.

Enzyme Inhibition Studies

Studies have shown that this compound can participate in enzyme inhibition processes. uni.lu This involves its interaction with various proteins, leading to the inactivation of certain enzymes. uni.lu

Interaction with Proteins and Enzyme Inactivation

This compound (xanthydrol) has been observed to react with a variety of proteins, resulting in the inactivation of specific enzymes. uni.lu Detailed research has indicated that in an acetic acid solution, xanthydrol reacts with several amino acids. These include arginine, asparagine, cysteine, glutamine, histidine, lysine, and tryptophan. uni.lu Notably, the α-amino group of certain α-amino acids, such as alanine, serine, isoleucine, and tyrosine, did not react with xanthydrol under these experimental conditions. uni.lu

Enzyme inactivation refers to the process where an enzyme loses its catalytic ability for a particular reaction, which can be either short-term or long-term due to structural changes in the enzyme. Enzyme inhibition can be categorized into irreversible and reversible types. Irreversible inhibition typically involves the formation of a strong, often covalent, bond between the inhibitor and the enzyme's active site, leading to permanent loss of enzyme function. In contrast, reversible inhibition involves noncovalent interactions, allowing the inhibitor to dissociate from the enzyme. This reversible interaction can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to an allosteric site, inducing a conformational change that reduces enzyme activity. As an example of related compounds, 1,2-dihydroxy-9H-xanthen-9-one has shown inhibitory activity against enzymes involved in the degradation of collagen (collagenase), elastin (B1584352) (elastase), and hyaluronic acid (hyaluronidase).

Data Tables

Table 1: General Properties of this compound

PropertyValueSource
CAS Number90-46-0 wikipedia.orgnih.gov
Synonyms9-Xanthenol, Xanthydrol, 9H-Xanthen-9-ol wikipedia.orgnih.govuni.lu
Chemical FormulaC₁₃H₁₀O₂ wikipedia.orgnih.gov
Molecular Weight198.22 g/mol or 198.221 g/mol wikipedia.orgnih.gov
Melting Point127 °C or 124 to 126 °C wikipedia.orgnih.gov
SolubilitySoluble in organic solvents nih.gov

Table 2: Amino Acid Interactions with this compound

Interaction TypeAmino AcidsSource
Reacts withArginine, Asparagine, Cysteine, Glutamine, Histidine, Lysine, Tryptophan uni.lu
Does not react withAlanine, Serine, Isoleucine, Tyrosine (specifically, their α-amino group under tested conditions) uni.lu

Computational and Theoretical Studies on 9 Hydroxyxanthene

In Silico Design of 9-Hydroxyxanthene Derivatives

Computational design strategies allow for the rational creation of new molecules with desired properties, saving time and resources compared to traditional synthesis and screening methods. The xanthene core, particularly when substituted at the 9-position with a hydroxyl group, serves as a versatile starting point for such designs due to its established biological relevance. researchgate.net

A key approach in modern drug discovery is the generation of virtual compound libraries. chapman.edu This process involves the computational creation of a large, diverse set of molecules based on a core scaffold, such as this compound. These libraries can then be screened in silico against biological targets to identify promising hit compounds.

Researchers have reported the design of virtual libraries based on the xanthene framework, including derivatives of this compound (also known as xanthydrol). sciforum.net In one such study, a virtual library of 300 compounds was generated to explore the therapeutic potential of this chemical class. sciforum.net The design process typically involves introducing a variety of substituents at specific positions on the scaffold to modulate its physicochemical and biological properties. The goal is to create a collection of molecules with a wide range of characteristics, increasing the probability of finding compounds with high affinity for a specific target and good drug-like properties. chapman.edugrowingscience.com

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for a molecule's biological activity) into a single hybrid compound. sciforum.net This approach aims to create a new molecule with a dual or enhanced mode of action, potentially improving efficacy or overcoming drug resistance mechanisms.

In the context of this compound, computational studies have explored molecular hybridization to design novel derivatives. sciforum.net This involves attaching other known bioactive fragments to the xanthene core. The selection of fragments to hybridize is guided by the desired therapeutic target. For instance, a fragment known to interact with a specific enzyme could be combined with the xanthene scaffold to create a hybrid with inhibitory potential against that enzyme. This rational design process is heavily reliant on computational modeling to predict the binding and properties of the resulting hybrid molecules before their actual synthesis.

Virtual Library Generation for Drug Discovery

Pharmacokinetic Profiling via Computational Tools

A major hurdle in drug development is poor pharmacokinetics, encompassing how a drug is absorbed, distributed, metabolized, and excreted (ADME). uniquescientificpublishers.com Computational tools play a crucial role in the early prediction of ADME properties, allowing researchers to prioritize candidates with a higher likelihood of success. For the designed virtual libraries of this compound derivatives, these tools are used to perform a comprehensive pharmacokinetic assessment. sciforum.netnih.gov

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. nih.gov Computational models, such as the one provided by the SwissADME web server, are widely used to assess drug-likeness based on established rules like Lipinski's Rule of Five. nih.govresearchgate.net These rules consider physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

For the virtual libraries of xanthene derivatives, each compound is computationally analyzed for compliance with these rules. sciforum.net This screening helps to filter out molecules that are unlikely to be developed into oral medications, for example, due to poor absorption or permeation.

Table 1: Representative Drug-Likeness Parameters for a Virtual this compound Derivative

ParameterValueLipinski's Rule of Five Compliance
Molecular Weight (MW)< 500 g/mol Yes
LogP (Lipophilicity)< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes
Rule of Five Violations0Yes

This table illustrates typical parameters assessed during in silico drug-likeness studies. The values represent the desired range for oral bioavailability.

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. mdpi.comnih.gov The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it. mdpi.com Computational models are used to predict the BBB permeability of compounds early in the discovery process. sciforum.netosti.gov These models analyze molecular properties known to influence BBB passage, such as lipophilicity, molecular size, and polar surface area (TPSA). mdpi.comnih.gov Research on xanthene derivatives has included the computational prediction of BBB permeation to identify candidates for neurological applications. sciforum.net

Table 2: Computational Prediction of BBB Permeability

Compound ClassKey Parameters AnalyzedPredicted Outcome
This compound DerivativesLogP, Polar Surface Area (TPSA), Molecular WeightYes/No (Binary Prediction)

This table shows the factors considered in computational models to predict whether a compound can cross the blood-brain barrier. A "Yes" indicates the compound is predicted to be BBB-permeable.

P-glycoprotein (P-gp) is an efflux pump, a type of transporter protein located in cell membranes, including the BBB. mdpi.comnih.gov It actively removes a wide variety of drugs from cells, which is a major cause of multidrug resistance (MDR) in cancer and can prevent drugs from reaching their targets in the brain. mdpi.comnih.gov

Computational studies on this compound derivatives investigate their potential interaction with P-gp. sciforum.net The goal is to predict whether a compound is a substrate of P-gp (meaning it would be pumped out of the target cells) or an inhibitor of P-gp (meaning it could block the pump and potentially help other drugs overcome resistance). mdpi.com Molecular docking simulations can predict how these derivatives might bind to P-gp, providing insights into their potential as modulators of this important transporter. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition Prediction

Computational methods are increasingly employed in the early stages of drug discovery to predict the potential of compounds to cause drug-drug interactions (DDIs). nih.gov A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. nih.govmdpi.com Predicting whether a compound like this compound or its derivatives might inhibit these enzymes is a key step in assessing their potential as therapeutic agents.

Various in silico approaches, including quantitative structure-activity relationship (QSAR) models, machine learning, molecular docking, and molecular dynamics simulations, are utilized to forecast CYP inhibition. nih.gov These models are often built using large datasets of compounds with known inhibitory activity against specific CYP isoforms, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govnih.govfrontiersin.org For instance, multitask deep neural networks have been developed and trained on extensive datasets to concurrently predict the inhibition of multiple CYP isoforms. nih.gov Such models have demonstrated high prediction accuracies, often exceeding 85% in cross-validation and external testing. nih.gov

Below is a hypothetical and illustrative data table showcasing the kind of predictive output that would be generated for this compound from such computational tools.

Table 1: Predicted Cytochrome P450 Inhibition Profile for this compound

CYP Isoform Predicted Inhibition Status Confidence Score Prediction Method
CYP1A2 Non-inhibitor 0.85 Multitask DNN nih.gov
CYP2C9 Inhibitor 0.72 QSAR Model frontiersin.org
CYP2C19 Non-inhibitor 0.91 Multitask DNN nih.gov
CYP2D6 Non-inhibitor 0.88 QSAR Model frontiersin.org

This table is for illustrative purposes only and does not represent actual experimental or validated computational data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the chemical properties and reactivity of molecules like this compound at the electronic level.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a deeper understanding of reaction kinetics and thermodynamics.

For instance, DFT studies have been applied to understand the formation of xanthydrol (this compound) motifs. One such study investigated the acid-catalyzed cyclization of 2-phenoxybenzophenone (B14659841) to 9-phenyl-9H-xanthen-9-ol, a derivative of this compound. The calculations helped to delineate the reaction pathway for this transformation. In other contexts, DFT has been used to show that benzylic C-H bonds in xanthene are more susceptible to oxidation than aromatic C-H bonds due to lower activation barriers for hydroxylation at the 9-position.

Kinetic modeling combined with DFT can help to unravel complex reaction networks, including those involving radical intermediates that might be "well-disguised" as metal-based reactions. lookchem.com

Table 2: Illustrative DFT Data for a Hypothetical Reaction Involving this compound

Reaction Step Species Relative Energy (kcal/mol) Key Geometric Parameters
Reactants This compound + Reagent 0.0 -
Transition State 1 [TS1]‡ +15.2 C9-O bond length: 1.6 Å
Intermediate Intermediate Species -5.4 Dihedral angle: 120°
Transition State 2 [TS2]‡ +10.8 C-H bond breaking: 1.8 Å

This table is a generalized representation of data that could be obtained from DFT calculations and does not correspond to a specific published reaction of this compound.

DFT calculations are also valuable in understanding the formation and stability of specific structural motifs within larger molecular assemblies. In the context of this compound derivatives, DFT has been used to study the formation of xanthydrol motifs during the synthesis of poly(aryl ether ketone)s. Such studies provide insight into the cyclization reactions that lead to the xanthene core structure.

Furthermore, DFT can be used to analyze the non-covalent interactions, such as hydrogen bonding, that are crucial in the formation of clathrates and other supramolecular structures involving this compound derivatives. For example, studies on clathrates formed by 9-(4-methoxyphenyl)-9H-xanthen-9-ol have shown consistent (Host)-OH···O-(Host) hydrogen bonding patterns.

Reaction Pathway Analysis and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new drugs. rsc.org These studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. subharti.org The goal is to identify the key structural features, or the pharmacophore, responsible for the desired activity and to optimize the compound's properties, such as potency and selectivity, while minimizing undesirable effects. subharti.org

The xanthene scaffold, including this compound, is recognized for its biological versatility, with derivatives showing activities such as neuroprotection and cytotoxicity. sciforum.netresearchgate.net The substituent at the 9-position of the xanthene ring is known to significantly influence these biological properties. researchgate.net

While specific SAR studies focused solely on this compound as the lead are not detailed in the provided results, the principles of SAR would be applied by modifying the core xanthene structure and the hydroxyl group at the 9-position to explore the impact on a particular biological target.

Table 3: Illustrative SAR Data for a Hypothetical Series of this compound Analogs

Compound ID R1 Substituent R2 Substituent Biological Activity (IC50, nM)
9-OH-XAN H H 500
9-OH-XAN-1 Cl H 250
9-OH-XAN-2 OCH3 H 700
9-OH-XAN-3 H NO2 150

This table is a hypothetical representation to illustrate the principles of SAR and does not represent actual experimental data.

Solvent Effects and Acid-Base Equilibria Simulations

The behavior of a molecule in solution is significantly influenced by the solvent. nih.gov Computational simulations are powerful tools for studying these solvent effects and for understanding acid-base equilibria. rsc.orgutexas.edu

Molecular dynamics (MD) and Monte Carlo simulations, often in combination with quantum mechanical calculations, can be used to model the interactions between a solute like this compound and the surrounding solvent molecules. rsc.orgunige.ch These simulations can provide insights into how the solvent affects the conformation of the molecule, the stability of different states, and the rates of chemical reactions. nih.gov For example, simulations can reveal the structure and dynamics of the solvation shell around the molecule and the nature of hydrogen bonds formed between the solute and solvent. researchgate.net

The acid-base properties of this compound and its derivatives are also influenced by the solvent environment. researchgate.net Spectrophotometric studies combined with simulations can be used to determine the apparent dissociation constants (pKa) of these compounds in different media, including in complex environments like micellar solutions. researchgate.netresearchgate.net The position of the prototropic equilibrium can be influenced by the hydronium ion concentration and can be fine-tuned by introducing substituents into the xanthene core. This is particularly relevant for the development of pH-sensitive probes and indicators for biological applications.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Xanthydrol
2-phenoxybenzophenone
9-phenyl-9H-xanthen-9-ol
9-(4-methoxyphenyl)-9H-xanthen-9-ol
Xanthene
Xanthone (B1684191)
Propantheline (B1209224) Bromide
Urea (B33335)
Dixanthylurea
Acrylamide (B121943)
Ethyl carbamate (B1207046)
Poly(aryl ether ketones)
9-Oxo-9H-xanthene-2-carboxylic acid
3-Isobutoxy-9H-xanthen-9-one
9-Benzyl-9H-thioxanthene
9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene
Xanthene-9-carboxylic acid
Azaxanthenes
Thioxanthenes
BMS-776532
BMS-791826
Xantostigmine
Benzopyran
Naphthoquinone
Juglone
Plumbagin
Lawsone
5-O-acyl plumbagins
Etorphine
Buprenorphine
Chlorothiazide
Diazoxide
Sulfanilamides
UNC0379
9-methyl uric acid
8-azaxanthine
2-trifluoroacetylphenols
Trifluoromethylated xanthenes
N-tosylimines
9-trifluormethyl containing (thio)xanthenes
9H-thioxanthene
10-methyl-9,10-dihydroacridines
2-(methylphenylamino)benzaldehydes
Azobenzene
Fluorescein
Para-hydroxybenzoic acid
Methylparaben
Propylparaben
Ethyl acetate (B1210297)
Methyl acetate
Methyl oxalate (B1200264) chloride
p,p'-ditolyl ether
3,4-dimethoxydiphenyl ether
4-methoxy-4'-methyldiphenyl ether
This compound-9-carboxylates
Methyl 2,7-dimethyl-9-hydroxyxanthene-9-carboxylate
Methyl vinyl ketone
Cyclopentadiene
Allyl vinyl ether
Cyclopropanones
Oxyallyls
1,3,8-nonatriene derivatives
ABT-518
ABT-737
Mibefradil
Terfenadine
Bromfenac
Ketoconazole
Rifampicin
H2NO
9-cyan xanthene
xanthene-9-formate
S-xanthenyl (Xan) thioethers
9-MUA
5-PMUA
FutA

Emerging Research Directions and Future Perspectives

Development of Novel 9-Hydroxyxanthene-Based Therapeutic Agents

The scaffold of this compound is a cornerstone in the development of new therapeutic agents due to its diverse biological activities. rsc.orgsciforum.net Researchers are actively designing and synthesizing novel derivatives with the aim of enhancing their efficacy against a range of diseases.

Recent studies have demonstrated that derivatives of this compound possess significant neuroprotective, antidiabetic, cytotoxic, and antibacterial properties. sciforum.net For instance, certain derivatives have shown promise in preclinical models of Alzheimer's disease and diabetes. The therapeutic potential of these compounds is often linked to their ability to modulate various biological pathways. Some derivatives have been found to induce oxidative stress and apoptosis in cancer cells, making them potential candidates for anticancer therapies. In vitro studies on breast cancer cell lines have shown that specific this compound derivatives can reduce cell viability by over 70% at low concentrations.

Furthermore, the anti-inflammatory effects of this compound are being explored. biosynth.com It is believed to inhibit the production of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. biosynth.com Additionally, some derivatives have been shown to inhibit angiotensin II, suggesting a potential role in managing hypertension and congestive heart failure. biosynth.comchemicalbook.com The development of 9-xanthenylacetic acid (XAA), a derivative of this compound, has shown promise in inhibiting the growth of hepatocellular carcinoma cells. units.it

The versatility of the this compound core allows for structural modifications to optimize biological activity and pharmacokinetic properties. chemimpex.com This has led to the creation of a virtual library of compounds with predicted therapeutic potential. sciforum.net

Exploration of Bioisosteric Analogues (e.g., Azaxanthenes, Thioxanthenes)

Bioisosteric replacement is a key strategy in drug design to improve the pharmacological profile of a lead compound. nih.gov In the context of this compound, researchers are investigating analogues such as azaxanthenes and thioxanthenes. sciforum.netsciforum.net These analogues replace the oxygen atom in the xanthene ring with a nitrogen or sulfur atom, respectively. This modification can alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, which in turn can influence its biological activity and pharmacokinetic properties. nih.gov

Azaxanthenes: The introduction of a nitrogen atom to create an azaxanthene scaffold is being explored to generate novel compounds with potential biological activities. researchgate.netresearchgate.net Synthetic methodologies are being developed to efficiently produce these bioisosteres. researchgate.net

Thioxanthenes: Thioxanthenes, which contain a sulfur atom in the central ring, represent another important class of bioisosteres. sciforum.net Initially synthesized to potentially reduce the toxic effects observed with some phenothiazines, thioxanthenes have been developed into neuroleptic drugs. nih.govencyclopedia.pub Like phenothiazines, the neuroleptic activity of thioxanthenes is influenced by substitution at the 2-position. nih.gov The presence of a double bond in the side chain is also known to enhance their neuroleptic potency. nih.gov Beyond their use as antipsychotics, thioxanthenes have demonstrated antibacterial, anti-mycobacterial, antiviral, and anti-parasitic properties. nih.gov

The exploration of these bioisosteric analogues aims to identify compounds with improved therapeutic indices and novel mechanisms of action. sciforum.netsciforum.net

Advancements in Sustainable Synthesis of this compound

The increasing emphasis on green chemistry has driven the development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions and the use of toxic catalysts.

Recent advancements have focused on the use of eco-friendly catalysts and solvent-free conditions. For example, methods utilizing cellulose (B213188) sulfuric acid, a biopolymer-based catalyst, have been developed for the synthesis of xanthene derivatives, offering advantages such as shorter reaction times and simple work-up procedures. pnu.ac.ir Another approach employs zinc acetate (B1210297) as a mild and recyclable catalyst under ultrasound irradiation, providing high yields in a short timeframe. rsc.orgnih.gov

Other green synthetic strategies that have been explored include:

The use of γ-Fe2O3@HAP-Fe2+ nanoparticles as a magnetically separable and reusable catalyst in water.

Ultrasound-assisted synthesis using various catalysts like ZrCl4 and silica-supported ammonium (B1175870) dihydrogen phosphate. unito.it

Microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods. scirp.org One study demonstrated the synthesis of methyl 9-xanthene carboxylate, an important intermediate, in a much shorter time using microwave catalysis. scirp.org

These sustainable methods not only reduce the environmental impact of chemical synthesis but also offer economic benefits through the use of cheaper and reusable catalysts.

Elucidation of Undefined Biological Mechanisms of Action

While the therapeutic potential of this compound and its derivatives is evident, the precise biological mechanisms underlying their effects are not fully understood and remain an active area of investigation. biosynth.com

Current research suggests several possible mechanisms:

DNA Intercalation: The planar tricyclic structure of the xanthene core may allow it to intercalate into DNA, thereby disrupting DNA replication and transcription processes in cancer cells.

Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Enzyme Inhibition: Certain derivatives can inhibit key enzymes involved in cellular metabolism and proliferation. For example, some have been shown to inhibit isoleucyl-tRNA synthetase. oup.com

Immune System Activation: It has been suggested that this compound may activate the immune system and promote the production of antibodies. biosynth.comchemicalbook.com

Anti-inflammatory Pathways: The compound is thought to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. biosynth.comchemicalbook.com

Further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by this compound derivatives. This knowledge will be crucial for the rational design of more potent and selective therapeutic agents.

Strategies for Improving Pharmacokinetic Profiles of this compound Derivatives

A significant challenge in the development of this compound-based drugs is optimizing their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). researchgate.net Poor solubility and bioavailability can limit the therapeutic efficacy of these compounds. mdpi.comnih.gov

Several strategies are being employed to address these challenges:

Formulation Strategies: Advanced drug delivery systems are being explored to improve the solubility and absorption of poorly water-soluble xanthene derivatives. These include:

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix to enhance solubility and dissolution rate. nih.gov

Nanodrug Delivery Systems: Nanocarriers such as nanoparticles, liposomes, and polymeric micelles can encapsulate the drug, improving its stability and enabling targeted delivery. mdpi.com

Co-crystallization: Forming co-crystals with other molecules can improve the physical properties of the drug, such as solubility and stability. core.ac.uk

Use of Absorption Enhancers: Co-administration with absorption enhancers, such as certain bile acids, can improve the permeation of drugs across biological membranes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Hydroxyxanthene, and how do reaction conditions influence product yield?

  • Methodological Answer : this compound is synthesized via chemoselective hydroxylation of xanthene derivatives using oxidizing agents like H2O2 in catalytic systems. For example, oxidation of xanthene with H2O2 yields this compound (4%) alongside minor aromatic hydroxylation products (5%). Reaction temperature (60–80°C) and catalyst choice (e.g., iron-based systems) critically affect regioselectivity and yield .
  • Experimental Design Tip : Optimize reaction parameters using a fractional factorial design to isolate variables (e.g., solvent polarity, oxidant concentration). Monitor progress via TLC and GC-MS.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : this compound is classified under GHS Category 4 for acute oral toxicity and Category 2 for skin/eye irritation. Store in airtight containers at 15–25°C, away from light and oxidizing agents. Use fume hoods for handling, and wear nitrile gloves, goggles, and lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Confirm identity and purity via:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Compare chemical shifts with literature (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 198.1 (C13H10O2).
  • FT-IR : Validate hydroxyl groups (~3400 cm<sup>−1</sup>) and aromatic C=C stretching (~1600 cm<sup>−1</sup>) .

Q. How can researchers design experiments to investigate the photophysical properties of this compound?

  • Methodological Answer : Measure fluorescence quantum yields using a calibrated integrating sphere. Compare absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism. Use time-resolved spectroscopy to determine excited-state lifetimes .

Advanced Research Questions

Q. What mechanisms explain the chemoselectivity of this compound formation over aromatic hydroxylation products?

  • Methodological Answer : Benzylic C-H bonds in xanthene (BDEC-H ≈75 kcal/mol) are more reactive than aromatic C-H bonds (≈110 kcal/mol) under oxidative conditions. Computational studies (DFT) reveal lower activation barriers for benzylic hydroxylation due to radical stabilization at the 9-position. Isotopic labeling (e.g., xanthene-d2) can validate hydrogen abstraction pathways .
  • Data Contradiction Analysis : Conflicting product ratios in literature may arise from catalyst impurities or varying O2 concentrations. Replicate studies under inert atmospheres to isolate redox pathways.

Q. How can researchers reconcile discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility varies with crystalline polymorphs and hydration states. Characterize batches via XRD to confirm crystallinity. Use Hansen solubility parameters to predict compatibility with solvents. For inconsistent data, standardize measurement protocols (e.g., shake-flask method at 25°C) .

Q. What strategies optimize this compound’s efficacy as a fluorescence probe in biological systems?

  • Methodological Answer : Functionalize the xanthene core with hydrophilic groups (e.g., sulfonate) to enhance aqueous solubility. Test cytotoxicity in cell lines (e.g., HEK293) via MTT assays. Validate intracellular localization using confocal microscopy with organelle-specific dyes .

Q. How do computational models predict this compound’s reactivity in supramolecular host-guest systems?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with macrocyclic hosts (e.g., cucurbiturils). Calculate binding energies and non-covalent interactions (NCI plots). Validate predictions via <sup>1</sup>H NMR titration (e.g., chemical shift perturbations of host protons) .

Methodological Guidelines for Reporting

  • Data Presentation : Include raw NMR/GC-MS spectra in supplementary materials. Use tables to compare reaction yields across conditions .
  • Hypothesis Formulation : Frame research questions to address gaps in regioselectivity or stability (e.g., "How do electron-withdrawing substituents affect this compound’s fluorescence quantum yield?") .
  • Ethical Compliance : Disclose hazardous waste protocols and institutional safety approvals in the Experimental section .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.